molecular formula C14H18F2N4O2S B10955313 4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole

4-{[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]sulfonyl}-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B10955313
M. Wt: 344.38 g/mol
InChI Key: QKTKOEXWFJGCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, difluoromethyl group, and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Sulfone Linkage: The final step involves the formation of the sulfone linkage, which can be achieved through the oxidation of sulfides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE
  • 3-CYCLOPROPYL-5-(METHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE

Uniqueness

3-CYCLOPROPYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL) SULFONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H18F2N4O2S

Molecular Weight

344.38 g/mol

IUPAC Name

4-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]sulfonyl-1-ethyl-3,5-dimethylpyrazole

InChI

InChI=1S/C14H18F2N4O2S/c1-4-19-9(3)13(8(2)17-19)23(21,22)20-12(14(15)16)7-11(18-20)10-5-6-10/h7,10,14H,4-6H2,1-3H3

InChI Key

QKTKOEXWFJGCPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(=CC(=N2)C3CC3)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.